molecular formula C29H50O2 B600189 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol CAS No. 185672-33-7

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol

Cat. No.: B600189
CAS No.: 185672-33-7
M. Wt: 430.71
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Description

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a benzofuranol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuranol core, followed by the introduction of the methyl groups and the trimethyltridecyl side chain. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in managing the complex reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-2,3,4,6,7-pentamethyl-5-benzofuranol: Lacks the trimethyltridecyl side chain.

    2,3,4,6,7-Pentamethyl-5-benzofuranol: Lacks the dihydro and trimethyltridecyl groups.

    2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-benzofuran: Lacks the hydroxyl group.

Uniqueness

The uniqueness of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol (CAS No. 185672-33-7) is a compound often categorized as an impurity of vitamin E. Its structural complexity and potential biological activities have garnered interest in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antioxidant properties and potential therapeutic applications.

  • Molecular Formula : C29H50O2
  • Molecular Weight : 430.71 g/mol
  • CAS Number : 185672-33-7
  • Structural Characteristics : The compound contains a benzofuran moiety which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2,3-dihydro-5-benzofuranols exhibit antioxidant activities that can inhibit leukotriene biosynthesis. In a study evaluating various derivatives of this class, it was found that while the benzofuranol ring system itself was not a potent inhibitor of leukotriene biosynthesis, it served as a useful template for designing more effective antioxidant-based inhibitors . The biological evaluation showed that the potency of these compounds could be predicted based on their lipophilicity (log P), suggesting that modifications to the structure could enhance their biological efficacy.

Neuroprotective Effects

Another significant area of research has focused on the neuroprotective effects of related benzofuran compounds. A study demonstrated that certain analogues could protect against head injury in mice by inhibiting lipid peroxidation and scavenging superoxyl radicals . This suggests that this compound may also possess similar protective effects through its antioxidant properties.

Study on Leukotriene Inhibition

In a controlled study involving isolated human polymorphonuclear leukocytes, several 2,3-dihydro-5-benzofuranol derivatives were synthesized and tested for their ability to inhibit leukotriene biosynthesis. The results indicated that while these compounds were not highly potent inhibitors individually, they provided insights into structural modifications that could enhance their activity .

Neuroprotection in Animal Models

A series of experiments evaluated the neuroprotective potential of alpha-tocopherol analogues against traumatic brain injury. The criteria for effectiveness included inhibition of lipid peroxidation and superoxyl radical scavenging capabilities. One specific analogue demonstrated significant neuroprotective effects in vivo . This highlights the potential for similar compounds like this compound to be explored further for therapeutic applications in neuroprotection.

Data Summary

Property Value
Molecular FormulaC29H50O2
Molecular Weight430.71 g/mol
CAS Number185672-33-7
Antioxidant ActivityModerate
Neuroprotective PotentialYes

Properties

IUPAC Name

2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIMOLIQGNWOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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